molecular formula C4H4ClF3N2O B1398634 5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride CAS No. 866496-24-4

5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride

Cat. No. B1398634
CAS RN: 866496-24-4
M. Wt: 188.53 g/mol
InChI Key: VYPKNQCJDTUNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride (5-TFM-HCl) is a trifluoromethylated pyrazol derivative that has recently gained attention as a versatile reagent for the synthesis of a variety of compounds. It is a versatile reagent for the synthesis of a variety of compounds due to its high reactivity and its ability to form strong bonds with a wide variety of functional groups. 5-TFM-HCl also exhibits potential applications in the fields of drug discovery and development, as well as in the field of materials science.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized in the synthesis of various trifluoromethylazoles. For instance, trifluoroacetylation at certain positions of dihydropyrans and dihydrofurans, followed by treatment with hydrazine, leads to derivatives of 3-trifluoromethyl-1H-pyrazol. These synthesis methods are significant for developing compounds useful in measuring pH in biological media through 19F NMR spectroscopy (Jones et al., 1996).

Biological and Medicinal Research

  • In medicinal research, derivatives of 5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride have been studied for their antimycobacterial activity. For example, certain dihydropyrazoles with trifluoromethyl groups exhibited activity against Mycobacterium tuberculosis, including INH-resistant strains (Almeida da Silva et al., 2008).

Material Science and Chemistry

  • In material science, the compound has been used in developing new synthetic routes to trifluoromethyl substituted pyrazoles and corresponding β-diketones, highlighting its versatility in creating new materials with specific properties (Grünebaum et al., 2016).

Analytical Chemistry

  • 5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride plays a role in analytical chemistry, particularly in NMR spectroscopy, due to its trifluoromethyl group, which is significant for determining pKa values and studying molecular interactions in different pH environments (Jones et al., 1996).

properties

IUPAC Name

5-(trifluoromethyl)-1,2-dihydropyrazol-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2O.ClH/c5-4(6,7)2-1-3(10)9-8-2;/h1H,(H2,8,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPKNQCJDTUNQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NNC1=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride
Reactant of Route 2
Reactant of Route 2
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride
Reactant of Route 3
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride
Reactant of Route 4
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride
Reactant of Route 5
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride
Reactant of Route 6
5-Trifluoromethyl-2H-pyrazol-3-ol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.